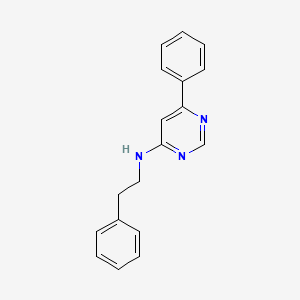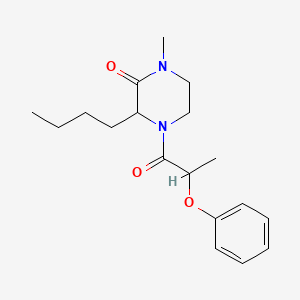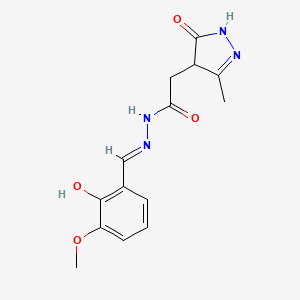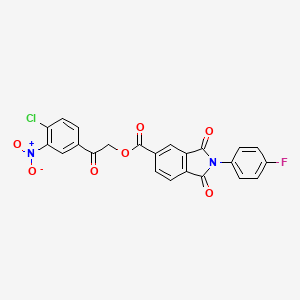
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine, also known as PEP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PEP has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Applications De Recherche Scientifique
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, this compound has shown anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Mécanisme D'action
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine exerts its pharmacological effects by interacting with various molecular targets. It inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound also activates the Nrf2 pathway, which plays a critical role in antioxidant defense. Moreover, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, which are associated with oxidative stress. This compound also decreases the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under different conditions and can be stored for a long time. However, this compound has some limitations as well. It is not water-soluble, which can limit its use in aqueous solutions. This compound also requires further optimization for its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
For 6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine research include developing this compound-based drugs for inflammatory diseases and exploring its anticancer properties.
Méthodes De Synthèse
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-phenylethylamine with ethyl acetoacetate to form 2-phenylethylacetoacetamide. The amide group is then substituted with 6-chloropyrimidine using potassium carbonate as a base to form the final product, this compound.
Propriétés
IUPAC Name |
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-7-15(8-4-1)11-12-19-18-13-17(20-14-21-18)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDSCKZRJOINJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)

![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
![2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)
![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)

![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)

![2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6020583.png)

